molecular formula C45H72N12O15S B174987 Buccalin CAS No. 116844-51-0

Buccalin

Cat. No. B174987
CAS RN: 116844-51-0
M. Wt: 1053.2 g/mol
InChI Key: UAYHBJIRVVTXIJ-XSTSSERXSA-N
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Description

Buccalin is a bacterial lysate (BL) that belongs to a family of immune-stimulators . It was developed more than 30 years ago and still plays a role in the prophylaxis of recurrent respiratory tract infections (RRTI) . It is also identified as a neuropeptide found in mollusks .


Synthesis Analysis

Buccalin is synthesized by motorneuron B16 and is costored and coreleased in fixed ratios . This release is calcium-dependent and independent of muscle contraction . The synthesis of Buccalin involves the production of a larger number of mature peptides than in insects .


Molecular Structure Analysis

The molecular formula of Buccalin is C45H72N12O15S . It is a neuropeptide found in gastropod motor neurons and is involved in neuromuscular signaling .


Chemical Reactions Analysis

Buccalin is known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions . It is also involved in the prophylaxis of infectious episodes of airways .


Physical And Chemical Properties Analysis

Buccalin is a solid substance soluble in water . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Buccalin in Neuromuscular Transmission and Behavior Modulation

  • Neuromuscular Modulation in Aplysia : Buccalin-related peptides, including Buccalin A, B, and C, have been identified as key modulators of neuromuscular transmission in Aplysia, a type of sea slug. These peptides, especially Buccalin C, are notably present in the neurons of the accessory radula closer muscle, which is involved in feeding behavior. The peptides are encoded by a single gene, expressed specifically in neurons, and have a complex modulatory action at synapses where they act as cotransmitters (Miller et al., 1993).

  • Modulation of Acetylcholine Release : Buccalin is co-released with Acetylcholine (ACh) from specific neurons in Aplysia and modulates ACh release by acting on the presynaptic element. This modulation involves the N-type Ca2+ channel in nerve terminals, demonstrating Buccalin's significant role in the regulation of neurotransmitter release (Morishita, 2016).

Distribution and Function in the Central Nervous System

  • Distribution in Aplysia's Nervous System : Buccalin-like immunoreactivity has been observed in specific neurons and peripheral tissues of Aplysia californica. This widespread distribution supports the hypothesis that Buccalin peptides serve as neurotransmitters or neuromodulators in various central and peripheral circuits involved in feeding, circulation, digestion, and reproduction (Miller et al., 1992).

Role in Muscle Contraction and Sensory Neurons

  • Effects on Muscle Contraction : Buccalin peptides, particularly Buccalin A and B, have shown to influence muscle contractions in Aplysia. Buccalin A, for example, decreases the size of muscle contractions, while Buccalin B is more potent in depressing motor neuron-induced contractions (Vilim et al., 1994).

Buccalin in Aestivation and Metabolic Suppression

  • Regulation of Metabolism in Snails : Research on land snails undergoing aestivation (a dormant state) has revealed the involvement of Buccalin peptides in regulating metabolic suppression. Buccalin appears to modulate physiology through muscle contraction during these periods of inactivity (Adamson et al., 2017).

Buccalin in Buccal Drug Delivery Systems

  • Buccal Drug Delivery Applications : Studies have explored Buccalin in the context of buccal drug delivery systems, considering its potential for systemic delivery of drugs and as a non-invasive delivery alternative for peptide and protein drug molecules (Mujoriya et al., 2011).

Mechanism of Action

Buccalin has been shown to significantly reduce the number of days with infectious episodes in patients with RRTI . It is also known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buccalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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